1-(pyridin-2-yl)azetidin-3-amine
Description
Significance of Azetidine (B1206935) Core in Heterocyclic Chemistry
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a valuable building block in organic synthesis and medicinal chemistry. nih.govscirp.org Its importance stems from a combination of inherent ring strain and its ability to introduce unique three-dimensional structural features into molecules.
Azetidines possess a significant degree of ring strain, estimated to be around 25.4 kcal/mol. mdpi.com This inherent strain is a key driver of their reactivity, making them susceptible to ring-opening reactions under appropriate conditions. nih.govmdpi.com This reactivity can be harnessed by synthetic chemists to construct more complex acyclic and heterocyclic structures. While less strained than the highly reactive three-membered aziridines, the stability of azetidines is sufficient to allow for their isolation and handling, providing a balance of reactivity and practicality. nih.govscirp.orgmdpi.com The ability to undergo chemoselective σ-N-C bond cleavage opens up diverse avenues for chemical functionalization. mdpi.com
The rigid and three-dimensional nature of the azetidine core makes it a "privileged scaffold" in drug discovery. researchgate.netchemscene.com Its incorporation into a drug candidate can significantly influence key pharmacological properties such as metabolic stability, aqueous solubility, and lipophilicity. The compact structure of azetidine allows it to act as a non-classical bioisostere for other functional groups, enabling fine-tuning of a molecule's interaction with its biological target. lifechemicals.com Several marketed drugs and clinical candidates contain the azetidine moiety, highlighting its acceptance and utility in the pharmaceutical industry. chemscene.comlifechemicals.com
Importance of Pyridine (B92270) Scaffold in Bioactive Molecules
The pyridine ring, a six-membered aromatic heterocycle, is a ubiquitous feature in a vast array of natural products, pharmaceuticals, and agrochemicals. acs.orgbldpharm.com Its electronic properties and ability to engage in various intermolecular interactions contribute to its widespread importance.
Pyridine derivatives exhibit an extensive range of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. chemeo.comacs.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, influencing the compound's solubility and interaction with biological macromolecules. sigmaaldrich.com The US FDA database contains numerous approved drugs that feature a pyridine or dihydropyridine (B1217469) scaffold, underscoring their therapeutic significance. chemscene.com
As a heteroaromatic ring, pyridine possesses a unique electronic distribution. The nitrogen atom is sp² hybridized and contributes one electron to the aromatic π-system, similar to a carbon atom in benzene. acs.org This leaves a lone pair of electrons in an sp² orbital in the plane of the ring, which imparts basicity to the molecule. bldpharm.com The electron-withdrawing nature of the nitrogen atom makes the pyridine ring more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, compared to benzene. sigmaaldrich.com This reactivity profile provides a versatile handle for chemical modification.
Contextualization of 1-(pyridin-2-yl)azetidin-3-amine within Azetidine-Pyridine Structural Classes
The compound this compound, with the chemical formula C₈H₁₁N₃, represents a direct linkage of the pyridine and azetidine rings. This specific arrangement, where the pyridine ring is attached to the nitrogen of the azetidine, and an amine group is present at the 3-position of the azetidine, creates a molecule with distinct potential in medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-2-ylazetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-7-5-11(6-7)8-3-1-2-4-10-8/h1-4,7H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOHDNNQQKXNRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701299283 | |
| Record name | 3-Azetidinamine, 1-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898271-46-0 | |
| Record name | 3-Azetidinamine, 1-(2-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898271-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azetidinamine, 1-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Pyridin 2 Yl Azetidin 3 Amine and Analogous Azetidine Pyridine Scaffolds
Retrosynthetic Strategies for 1-(pyridin-2-yl)azetidin-3-amine
Retrosynthetic analysis of this compound reveals several key disconnections that form the basis of various synthetic approaches. The primary strategies involve either the formation of the azetidine (B1206935) ring onto a pre-functionalized pyridine (B92270) or the introduction of the pyridine ring onto a pre-existing azetidine core.
Approaches to Azetidine Ring Formation
The construction of the strained azetidine ring is a critical step and has been the focus of extensive research. magtech.com.cnub.bw Several powerful methods have emerged, each with its own advantages and substrate scope. magtech.com.cnub.bw
Intramolecular cyclization is a common and effective strategy for forming the azetidine ring. magtech.com.cn This typically involves the formation of a carbon-nitrogen bond through the displacement of a leaving group by an amine. For instance, a common precursor would be a 1,3-disubstituted propane (B168953) derivative where one terminus contains a good leaving group (like a halide or a mesylate) and the other an amine. nih.gov The intramolecular SN2 reaction then leads to the formation of the four-membered ring. nih.gov Lanthanide triflates, such as La(OTf)3, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines in high yields. nih.gov Palladium-catalyzed intramolecular C-H amination has also been developed as a method for synthesizing functionalized azetidines. rsc.org
[2+2] Cycloaddition reactions offer a direct and atom-economical route to the azetidine core. magtech.com.cn The aza Paternò-Büchi reaction, which is the photocycloaddition between an imine and an alkene, is a prominent example. rsc.org Recent advancements have focused on visible-light-mediated intermolecular [2+2] photocycloadditions, which provide a milder and more general protocol. nih.govspringernature.comchemrxiv.org These reactions often utilize a photocatalyst, such as an iridium complex, to facilitate the cycloaddition between species like oximes and alkenes. nih.govchemrxiv.org This approach is valued for its operational simplicity and tolerance of various functional groups. nih.govchemrxiv.org Other cycloaddition strategies include the reaction of imines with ketenes (Staudinger cycloaddition) to form β-lactams, which can then be reduced to the corresponding azetidines. researchgate.net
The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides another powerful tool for constructing the azetidine scaffold. bohrium.comnih.gov This method is particularly useful for creating substituted azetidines. For example, the reaction of an amine with a suitably substituted acrylate (B77674) can lead to a precursor that, upon subsequent cyclization, forms the azetidine ring. mdpi.com A notable application involves the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates, which allows for the synthesis of various functionalized 3-substituted azetidines. bohrium.commdpi.com This reaction can be catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). mdpi.com
More recently, strain-release-driven homologation has emerged as a novel and modular approach for azetidine synthesis. rsc.orgacs.orgthieme-connect.com This strategy leverages the high ring strain of azabicyclo[1.1.0]butane. acs.orgthieme-connect.com The process typically involves the generation of azabicyclo[1.1.0]butyl lithium, which is then trapped with a boronic ester. acs.orgthieme-connect.com Subsequent N-protonation triggers a 1,2-migration and cleavage of the central C-N bond, relieving the ring strain and forming a functionalized azetidine. acs.org This method allows for the modular construction of a diverse range of azetidines and has been applied to the synthesis of complex molecules. acs.orgthieme-connect.com A four-component strain-release-driven synthesis has also been developed, further expanding the utility of this approach. nih.gov
Strategies for Pyridine Ring Introduction and Functionalization
Once the azetidine core is established, or as part of a convergent synthesis, the pyridine ring must be introduced. nih.gov Pyridine, being an electron-deficient aromatic heterocycle, has distinct reactivity patterns. wikipedia.orgbritannica.com
The introduction of the pyridine ring can be achieved through nucleophilic aromatic substitution (SNAr) reactions. For instance, a pre-formed azetidine-3-amine can react with 2-halopyridines, where the amine acts as the nucleophile, displacing the halide from the pyridine ring. This is a common and effective method for forming the C-N bond between the azetidine nitrogen and the pyridine ring.
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed. This powerful reaction allows for the coupling of an amine (the azetidine) with a halo- or triflyloxy-substituted pyridine.
Functionalization of the pyridine ring can be carried out either before or after its attachment to the azetidine scaffold. nih.gov The choice depends on the desired substitution pattern and the compatibility of the functional groups with the reaction conditions used for azetidine synthesis or pyridine introduction. nih.gov The pyridine ring is generally more susceptible to nucleophilic attack at the 2- and 4-positions. nih.gov
Amination Reactions
Amination reactions are a cornerstone in the synthesis of pyridyl amines, including the formation of the N-aryl bond in this compound. A common approach involves the nucleophilic substitution of a leaving group on the pyridine ring with an amine.
The Chichibabin reaction is a well-known direct amination method where pyridine reacts with sodium amide to form 2-aminopyridine. youtube.com This reaction proceeds via nucleophilic addition of the amide anion to the pyridine ring, followed by the elimination of a hydride ion. youtube.com While historically significant, this reaction often requires high temperatures and can result in moderate yields. youtube.com
More contemporary methods for the amination of pyridines include the use of hydroxylamine (B1172632) in the presence of a base, which can proceed under milder conditions than the traditional Chichibabin reaction. youtube.com For instance, nitropyridines can be aminated with hydroxylamine at room temperature under alkaline conditions. youtube.com Another approach involves the use of pre-deprotonated alkylamines as nucleophiles, which can also lower the required reaction temperature. youtube.com
Reductive amination is another versatile method for synthesizing amines. This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine, which is then reduced to the corresponding amine. youtube.commasterorganicchemistry.com This method is particularly useful for introducing a variety of substituents onto the amine nitrogen. masterorganicchemistry.com While direct alkylation of amines can lead to over-alkylation, reductive amination offers a more controlled approach to synthesizing primary, secondary, and tertiary amines. masterorganicchemistry.com
A straightforward, one-step synthesis of azetidine-3-amines has been developed starting from a commercially available and bench-stable material. chemrxiv.org This method involves the direct displacement of a leaving group on the azetidine ring with an amine nucleophile and has been shown to be effective for both primary and secondary amines, yielding the desired products in moderate-to-high yields. chemrxiv.org
Coupling Reactions
Coupling reactions are instrumental in forming the crucial carbon-nitrogen bond between the pyridine and azetidine rings. Various coupling strategies have been developed to achieve this transformation efficiently.
One common approach is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a halo- or otherwise activated pyridine with an azetidine-containing nucleophile. For instance, 4-chloro-2-aminopyrimidines can be reacted with Boc-protected 3-aminoazetidines in a microwave-assisted reaction to form the desired coupled product. acs.org This key step is often followed by deprotection to yield the final amine. acs.org Similarly, the synthesis of 3,4-disubstituted pyridin-2(1H)-ones can involve a final SNAr or Ullman coupling step to introduce an amine vector. beilstein-journals.org
Amide coupling reactions are also employed, particularly when a linker is present between the pyridine and azetidine moieties. These reactions typically utilize coupling agents like 1-propylphosphonic anhydride (B1165640) (T3P®) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of an amide bond between a pyridine carboxylic acid and an amino-functionalized azetidine. nih.govnih.gov The choice of coupling agent and reaction conditions is critical to avoid side reactions and achieve high yields. beilstein-journals.org
Advanced Synthetic Techniques and Reaction Conditions
To improve the efficiency, sustainability, and scope of synthesizing this compound and its analogs, advanced synthetic techniques and optimized reaction conditions are continuously being explored.
Metal-Free and Column-Free Protocols for Pyridyl Amine Synthesis
Recent advancements have focused on developing metal-free and column-free synthetic protocols to enhance the environmental friendliness and cost-effectiveness of producing pyridyl amines. A notable example is the synthesis of unsymmetrical ureas bearing 2-pyridyl units through a one-pot ammonolysis that is both metal- and column-free. rsc.orgresearchgate.net This method demonstrates high conversion rates with a broad range of amines. rsc.org The proposed mechanism involves a concerted pathway, avoiding traditional zwitterionic intermediates. rsc.org
Furthermore, metal-free direct synthesis of related heterocyclic systems like imidazo[1,2-a]pyridines has been achieved through various strategies, including reactions between 2-aminopyridines and halogenated carbonyl compounds or compounds with multiple bonds. nih.gov These methods often proceed under mild conditions and can be catalyst-free. nih.gov The use of pyridine and other aza-aromatics as biomimetic hydrogen shuttles has also enabled the transition-metal-free direct N-alkylation of anilines with alcohols. rsc.org
Microwave-Assisted Synthesis in Azetidine Chemistry
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction times and often improving yields. ajrconline.org This technique has been successfully applied to the synthesis of various azetidine derivatives.
For instance, the cyclization of 3-(ammonio)propyl sulfates to form azetidines can be accelerated in water using microwave irradiation, leading to high purity products in good yields. researchgate.net Microwave heating has also been employed in the synthesis of 4-azetidinone derivatives of 1,8-naphthyridine. rasayanjournal.co.in In the context of this compound synthesis, microwave-assisted nucleophilic aromatic substitution reactions between chloropyrimidines and aminoazetidines have proven effective. acs.org The synthesis of acetamide (B32628) derivatives of various amines, including aminopyridines, has also been achieved with good yields under microwave irradiation. mdpi.com
Stereoselective Synthesis Considerations for Azetidine Derivatives
The stereochemistry of the azetidine ring is often crucial for the biological activity of the final compound. Therefore, stereoselective synthetic methods are of high importance.
Several strategies have been developed for the stereoselective synthesis of azetidine derivatives. A gold-catalyzed intermolecular oxidation of alkynes provides a flexible route to chiral azetidin-3-ones. nih.gov Another approach involves the diastereospecific synthesis of functionalized 2-azetidinecarboxylic acids through palladium-catalyzed cis-hydrogenation. acs.org Copper-catalyzed boryl allylation of azetines offers a highly enantioselective method for accessing chiral 2,3-disubstituted azetidines. acs.org Furthermore, stereoselective transformations of 4-vinyl-2-azetidinone derivatives have been used to synthesize highly functionalized aminocyclitols. nih.gov The synthesis of functionalized azetidines through α-lithiation followed by electrophile trapping has also been explored, with a focus on diastereoselective outcomes. uni-muenchen.de
Optimization of Reaction Yields and Purity for this compound Synthesis
Optimizing reaction yields and purity is a critical aspect of synthesizing this compound for research and potential large-scale production. This involves careful selection of starting materials, reagents, and reaction conditions.
For instance, in the synthesis of a key intermediate for the drug baricitinib, which features an azetidine moiety, a green and cost-effective method was developed. nih.gov This process utilized commercially available starting materials and an industry-oriented green oxidation reaction in a microchannel reactor to achieve high yields of important quaternary heterocyclic intermediates. nih.gov
The choice of protective groups is also crucial. For example, in the synthesis of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, Boc protection was necessary to prevent overalkylation in some cases, while in others, steric hindrance from branched-alkyl groups made it unnecessary. acs.org
The purification method also plays a significant role in the final purity of the compound. While traditional column chromatography is common, the development of column-free protocols offers a more sustainable and scalable alternative. rsc.orgresearchgate.net In some cases, crystallization can be an effective method for purification. chemrxiv.org
Advanced Structural Characterization of 1 Pyridin 2 Yl Azetidin 3 Amine
Spectroscopic Elucidation Techniques
Spectroscopic analysis provides a detailed fingerprint of the molecule's atomic and electronic environment. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) are indispensable for a complete structural assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide information on the chemical environment, connectivity, and spatial arrangement of atoms.
1D NMR (¹H, ¹³C) Analysis of Azetidine (B1206935) and Pyridine (B92270) Moieties
The ¹H and ¹³C NMR spectra of 1-(pyridin-2-yl)azetidin-3-amine would exhibit distinct signals corresponding to the protons and carbons of the azetidine and pyridine rings. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the electronic effects of the aromatic system.
Azetidine Moiety: The four-membered azetidine ring is a strained system. The protons on the ring typically appear as complex multiplets due to geminal and vicinal coupling. In a N-substituted 3-aminoazetidine, the methine proton at the C3 position (adjacent to the amino group) is expected to be shifted downfield compared to the methylene (B1212753) protons. chemicalbook.com The methylene (CH₂) protons at the C2 and C4 positions are diastereotopic and would likely appear as two distinct sets of signals. The attachment of the electron-withdrawing pyridine ring to the azetidine nitrogen further deshields the adjacent protons at C2 and C4.
Pyridine Moiety: The 2-substituted pyridine ring shows four distinct aromatic proton signals. The proton at the C6 position is typically the most downfield due to its proximity to the ring nitrogen. The remaining protons at C3, C4, and C5 would appear in the characteristic aromatic region, with their splitting patterns determined by ortho, meta, and para coupling. researchgate.netrsc.org
Expected ¹H NMR Chemical Shifts: The following table presents predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary depending on the solvent and experimental conditions.
| Proton Assignment | Expected δ (ppm) | Expected Multiplicity | Notes |
| Pyridine H-6 | 8.0 - 8.2 | Doublet of doublets (dd) | Adjacent to ring nitrogen. |
| Pyridine H-4 | 7.4 - 7.6 | Triplet of doublets (td) | |
| Pyridine H-3 | 6.6 - 6.8 | Doublet (d) | |
| Pyridine H-5 | 6.5 - 6.7 | Triplet (t) or dd | |
| Azetidine H-3 (CH) | 3.6 - 4.0 | Quintet or multiplet (m) | Adjacent to NH₂ group. |
| Azetidine H-2/H-4 | 4.0 - 4.4 | Triplet (t) or m | Methylene protons adjacent to N-pyridinyl. |
| Azetidine H-2/H-4 | 3.7 - 4.1 | Triplet (t) or m | Methylene protons adjacent to N-pyridinyl. |
| Amine (NH₂) | 1.5 - 2.5 | Broad singlet (br s) | Chemical shift can be variable and may exchange with D₂O. |
Expected ¹³C NMR Chemical Shifts: The following table presents predicted chemical shifts (δ) in ppm. The analysis is based on data for similar substituted pyridines and azetidines. chemicalbook.comdocbrown.infodocbrown.info
| Carbon Assignment | Expected δ (ppm) | Notes |
| Pyridine C-2 | 158 - 162 | Carbon attached to the azetidine nitrogen. |
| Pyridine C-6 | 147 - 150 | |
| Pyridine C-4 | 136 - 139 | |
| Pyridine C-3 | 112 - 115 | |
| Pyridine C-5 | 106 - 109 | |
| Azetidine C-2/C-4 | 55 - 60 | Methylene carbons adjacent to N-pyridinyl. |
| Azetidine C-3 | 40 - 45 | Methine carbon attached to the amino group. |
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. orgchemboulder.com Key expected correlations include:
Adjacent protons on the pyridine ring (H-3 with H-4, H-4 with H-5, H-5 with H-6).
Protons within the azetidine ring, specifically between the C3-methine proton and the C2/C4-methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). orgchemboulder.com It would be used to definitively assign each carbon signal to its attached proton(s), confirming the assignments made in the 1D tables above.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. orgchemboulder.com It is critical for establishing the connectivity between the two ring systems. The most important expected correlation would be between the azetidine protons at C2/C4 and the pyridine carbon at C2, which would confirm the N-C bond linking the two moieties. Other key correlations would exist between the pyridine protons and adjacent pyridine carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insight into the molecule's 3D conformation. chemscene.com Key spatial correlations would be expected between the pyridine H-3 proton and the protons on the azetidine ring at the C2 position, helping to define the rotational orientation of the pyridine ring relative to the azetidine.
¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization
The molecule contains three chemically distinct nitrogen atoms: the pyridine nitrogen, the azetidine ring nitrogen, and the primary amine nitrogen. ¹⁵N NMR spectroscopy, although having low sensitivity at natural abundance, can differentiate these environments.
Expected ¹⁵N NMR Chemical Shifts: Predicted chemical shift ranges are based on general values for these functional groups.
| Nitrogen Assignment | Expected δ (ppm) | Notes |
| Pyridine Nitrogen | -100 to -50 | The sp² hybridized nitrogen in an aromatic ring is typically in this range. |
| Azetidine Nitrogen | -350 to -300 | The sp³ hybridized nitrogen in the strained ring, bonded to an aryl group. |
| Primary Amine (NH₂) | -380 to -340 | Typical range for an aliphatic primary amine. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR and Raman spectroscopy probe the vibrational modes of the molecule, providing information about the functional groups present. elixirpublishers.com
N-H Vibrations: The primary amine (NH₂) group is expected to show two characteristic N-H stretching bands in the IR spectrum between 3500 and 3300 cm⁻¹. orgchemboulder.com An N-H bending (scissoring) vibration should also be visible around 1650-1580 cm⁻¹. orgchemboulder.com
C-H Vibrations: Aromatic C-H stretching from the pyridine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the azetidine ring would be observed just below 3000 cm⁻¹.
Pyridine Ring Vibrations: The pyridine ring has characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. cdnsciencepub.comcdnsciencepub.com These bands are often strong in both IR and Raman spectra. cdnsciencepub.combldpharm.com
C-N Vibrations: The C-N stretching of the aromatic amine (pyridine-azetidine bond) is expected in the 1335-1250 cm⁻¹ region, while the aliphatic C-N stretches of the azetidine ring would appear between 1250-1020 cm⁻¹. orgchemboulder.com
Expected Characteristic Vibrational Frequencies (cm⁻¹):
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | ~3400 | Weak | Medium |
| N-H Stretch (symmetric) | ~3300 | Weak | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 | Medium |
| N-H Bend | 1650 - 1580 | Weak | Medium |
| Pyridine Ring (C=C, C=N) Stretch | 1600 - 1400 | 1600 - 1400 | Strong |
| Aromatic C-N Stretch | 1335 - 1250 | Variable | Strong |
| Aliphatic C-N Stretch | 1250 - 1020 | Variable | Medium-Weak |
| Pyridine Ring Bend (out-of-plane) | 900 - 700 | Variable | Strong |
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry provides the molecular weight and structural information based on the fragmentation of the molecule upon ionization.
Molecular Ion Peak: For this compound (C₈H₁₁N₃), the molecular weight is 149.19 g/mol . arctomsci.comchemscene.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 149. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms (three in this case) will have an odd nominal molecular mass. libretexts.org
Fragmentation Pattern: The fragmentation is likely to be initiated by cleavage alpha to the nitrogen atoms.
Alpha-cleavage at the azetidine ring is a probable pathway. Loss of an H atom from the C3 carbon would yield a stable iminium ion at m/z 148.
Cleavage of the azetidine ring itself is expected due to its ring strain. This could lead to fragments corresponding to the loss of ethene (C₂H₄) or other small neutral molecules.
Fragmentation of the pyridine ring often involves the loss of HCN (27 Da), which could lead to a peak at m/z = 122 (149 - 27). rsc.org
Cleavage of the C-N bond between the two rings could generate ions corresponding to the pyridinyl cation (m/z = 78) or the aminoazetidine cation (m/z = 71).
Expected Key Fragments in Mass Spectrum:
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 149 | [M]⁺˙ | Molecular Ion |
| 148 | [M-H]⁺ | Loss of H radical from C3 |
| 122 | [M-HCN]⁺˙ | Loss of hydrogen cyanide from pyridine ring |
| 78 | [C₅H₄N]⁺ | Pyridinyl cation from C-N bond cleavage |
| 71 | [C₃H₇N₂]⁺ | Aminoazetidine cation from C-N bond cleavage |
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing fundamental insight into a compound's elemental composition. This analytical method determines the mass percentages of the constituent elements—typically carbon (C), hydrogen (H), and nitrogen (N) for organic compounds—within a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's molecular formula. A close correlation between the experimental and theoretical values, generally within a ±0.4% margin, is a critical indicator of sample purity.
For the compound this compound, the molecular formula is established as C₈H₁₁N₃. Based on this formula, the theoretical elemental composition can be precisely calculated. The molecular weight of the compound is 149.19 g/mol .
The theoretical percentages for Carbon, Hydrogen, and Nitrogen are calculated as follows:
Carbon (C): (8 * 12.011 g/mol ) / 149.19 g/mol * 100% = 64.41%
Hydrogen (H): (11 * 1.008 g/mol ) / 149.19 g/mol * 100% = 7.43%
Nitrogen (N): (3 * 14.007 g/mol ) / 149.19 g/mol * 100% = 28.16%
These calculated values serve as the benchmark for assessing the purity of a synthesized sample of this compound.
Detailed Research Findings
While specific experimental elemental analysis data for this compound is not extensively reported in publicly available research literature, the standard procedure involves subjecting a purified sample of the compound to combustion analysis. In this process, the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. These quantities are then used to calculate the percentages of C, H, and N in the original sample.
The data is typically presented in a comparative table, as shown below, to clearly illustrate the concordance between the expected and the measured values.
Interactive Data Table: Elemental Analysis of this compound
| Element | Theoretical % | Experimental % | Deviation % |
| Carbon (C) | 64.41 | Enter Value | |
| Hydrogen (H) | 7.43 | Enter Value | |
| Nitrogen (N) | 28.16 | Enter Value |
Users can hypothetically input experimental values to see the deviation from the theoretical composition, demonstrating the method of data evaluation.
A successful synthesis and purification of this compound would be expected to yield experimental data closely aligning with these theoretical percentages. Any significant deviation would suggest the presence of impurities, such as residual solvents, starting materials, or by-products, necessitating further purification steps.
Computational Investigations and Quantum Chemical Studies of 1 Pyridin 2 Yl Azetidin 3 Amine
Theoretical Frameworks for Molecular Modeling
Computational chemistry provides a powerful lens for examining molecular structures and properties. Through sophisticated modeling techniques, researchers can gain a deeper understanding of compounds like 1-(pyridin-2-yl)azetidin-3-amine.
Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry of molecules. nih.govmdpi.com This approach focuses on the electron density to calculate the ground-state energy and, consequently, the most stable three-dimensional arrangement of atoms. For pyridine (B92270) derivatives, DFT, often using the B3LYP functional with a basis set like 6-31G(d,p), is employed to predict bond lengths, bond angles, and dihedral angles. nih.govijcce.ac.ir This process of geometry optimization seeks the lowest energy conformation of the molecule, which corresponds to its most stable structure. researchgate.net The resulting optimized structure provides a foundational understanding of the molecule's shape and steric properties.
Interactive Table: Predicted Geometrical Parameters for this compound (Illustrative)
This table presents hypothetical optimized geometry parameters for this compound, as would be calculated using DFT methods. The values are for illustrative purposes to demonstrate the type of data generated from such calculations.
| Parameter | Atoms Involved | Value |
| Bond Lengths (Å) | ||
| C-N (Azetidine) | 1.47 | |
| C-C (Azetidine) | 1.54 | |
| N-C (Pyridine) | 1.34 | |
| C-C (Pyridine) | 1.39 | |
| C-N (Amine) | 1.46 | |
| **Bond Angles (°) ** | ||
| C-N-C (Azetidine) | 90.0 | |
| N-C-C (Azetidine) | 85.0 | |
| C-N-C (Pyridine) | 117.0 | |
| C-C-N (Pyridine) | 123.0 | |
| Dihedral Angles (°) | ||
| Pyridine-Azetidine | 45.0 |
Beyond geometry, understanding the electronic structure is crucial. Ab initio and semi-empirical methods are two primary approaches. Ab initio methods are based on first principles of quantum mechanics without using experimental data, offering high accuracy but at a significant computational cost. In contrast, semi-empirical methods incorporate some experimental parameters to simplify calculations, making them faster and suitable for larger molecules. mdpi.com These methods are instrumental in calculating the electronic properties that govern a molecule's reactivity and spectroscopic behavior.
Electronic Structure Analysis and Reactivity Descriptors
The electronic structure of a molecule dictates its chemical behavior. By analyzing various electronic properties, chemists can predict how a molecule like this compound will interact with other chemical species.
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. nih.gov For pyridine derivatives, FMO analysis helps to identify the regions of the molecule that are most likely to participate in chemical reactions. researchgate.netresearchgate.net
Interactive Table: Predicted FMO Properties for this compound (Illustrative)
This table contains hypothetical data for the Frontier Molecular Orbitals of this compound, illustrating the kind of information derived from electronic structure calculations.
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. wuxiapptec.com It is plotted on the electron density surface, with different colors indicating varying electrostatic potentials. researchgate.net Red regions signify areas of negative potential, which are rich in electrons and prone to electrophilic attack. youtube.com Blue regions represent positive potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. youtube.com Green areas are neutral. youtube.com MEP maps for molecules containing pyridine and amine groups reveal the locations of the most positive and negative potentials, offering insights into intermolecular interactions and the sites of chemical reactivity. researchgate.netnih.gov
Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule. uni-muenchen.dewikipedia.org This analysis provides a numerical value for the charge associated with each atom, which is derived from the molecular orbitals. wikipedia.orgq-chem.com The distribution of these atomic charges influences numerous molecular properties, including the dipole moment and polarizability. While Mulliken charges are known to be sensitive to the choice of basis set in the calculation, they provide a valuable qualitative picture of how electrons are distributed across the molecule. uni-muenchen.dewikipedia.org
Interactive Table: Predicted Mulliken Atomic Charges for this compound (Illustrative)
This table shows hypothetical Mulliken charges for selected atoms in this compound, demonstrating the output of such an analysis.
| Atom | Mulliken Charge (a.u.) |
| N (Pyridine) | -0.65 |
| N (Azetidine) | -0.40 |
| N (Amine) | -0.85 |
| C (adjacent to N in Pyridine) | +0.30 |
| C (in Azetidine (B1206935), attached to amine) | +0.15 |
Natural Bond Orbital (NBO) Analysis
A Natural Bond Orbital (NBO) analysis would investigate the electronic structure, such as charge distribution and the interactions between electron donors and acceptors within the this compound molecule. This analysis provides insights into intramolecular bonding, lone pair characteristics, and hyperconjugative interactions that contribute to the molecule's stability. Such a study would typically involve calculating the second-order perturbation energies (E(2)) which quantify the strength of these interactions. For this compound, key interactions for investigation would include those between the lone pairs of the nitrogen atoms (in both the pyridine and azetidine rings, and the amine group) and the antibonding orbitals of adjacent bonds. However, no specific E(2) values or NBO-derived charge distributions for this molecule have been published.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) would be applied to analyze the electron density topology of this compound. chemscene.comchemscene.com This method defines atomic basins and characterizes the nature of chemical bonds and non-covalent interactions through the analysis of bond critical points (BCPs). chemscene.com Key parameters such as the electron density (ρ), its Laplacian (∇²ρ), and energy densities at the BCPs would classify the bonds (e.g., covalent, ionic, hydrogen bonds). chemscene.com For this molecule, QTAIM could elucidate the nature of the C-N and C-C bonds within the strained azetidine ring and the pyridine ring, as well as potential intramolecular hydrogen bonds involving the amine group. Without dedicated research, topological data for the BCPs of this compound remains unavailable.
Spectroscopic Parameter Prediction and Validation
Theoretical NMR Chemical Shift Calculations (¹H, ¹³C)
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure verification. bldpharm.com Using methods like the Gauge-Including Atomic Orbital (GIAO) method, researchers can predict the ¹H and ¹³C NMR spectra. bldpharm.com These predicted shifts, when compared to experimental data, can confirm the proposed structure and assign specific resonances to individual atoms. For this compound, such calculations would be crucial for unambiguously assigning the protons and carbons of the azetidine and pyridine rings. A search of the literature yielded no studies containing calculated ¹H or ¹³C NMR chemical shifts for this compound.
Predicted Vibrational Frequencies (FT-IR, Raman)
Computational methods are also used to predict the vibrational frequencies that correspond to peaks in Fourier-Transform Infrared (FT-IR) and Raman spectra. These calculations help in assigning specific vibrational modes, such as stretching, bending, and torsional motions, to the observed spectral bands. A detailed analysis for this compound would identify characteristic frequencies for the N-H stretches of the amine, C-N stretches of the azetidine, and the various modes of the pyridine ring. Currently, no such theoretical vibrational analysis has been published.
Molecular Dynamics (MD) Simulations for Conformational Studies
Molecular dynamics (MD) simulations model the movement of atoms in a molecule over time, providing insight into its conformational flexibility and preferred shapes in different environments (e.g., in a vacuum or in solution). nih.gov For this compound, MD simulations could explore the puckering of the azetidine ring and the rotational barrier around the C-N bond connecting the two ring systems. This information is vital for understanding how the molecule might adapt its shape to fit into a biological target. No conformational analysis of this molecule using MD simulations has been reported in the literature.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. nih.gov This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov Given its structure, this compound could be docked into the active sites of various enzymes or receptors to predict its binding mode and affinity. Docking studies would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues. While docking studies have been performed on similar pyridine and azetidine-containing compounds, no specific docking results for this compound against any biological target are available in the public domain. nih.govnih.gov
Structure Activity Relationship Sar Investigations of 1 Pyridin 2 Yl Azetidin 3 Amine Analogues
Design Principles for Azetidine-Pyridine Scaffolds
The design of molecules based on the azetidine-pyridine scaffold is guided by several key principles aimed at optimizing pharmacological properties. Azetidine (B1206935), a nitrogen-containing four-membered heterocycle, is valued for its ability to introduce conformational rigidity into a molecule. enamine.net This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. enamine.net The azetidine ring is more stable than the highly strained three-membered aziridine (B145994) ring but possesses enough ring strain (approximately 25.4 kcal/mol) to be synthetically versatile. rsc.org
The pyridine (B92270) ring is a common feature in many FDA-approved drugs and is known for its ability to participate in various biological interactions, including hydrogen bonding and pi-stacking. researchgate.netnih.gov Its nitrogen atom can act as a hydrogen bond acceptor and improve the solubility of the molecule. researchgate.net The combination of the saturated, rigid azetidine and the flat, aromatic pyridine creates a scaffold with well-defined vectors for substitution, allowing medicinal chemists to systematically explore chemical space and modulate properties like potency, selectivity, and pharmacokinetics. nih.govacs.org
The 3-amino group on the azetidine ring serves as a crucial attachment point for further derivatization, enabling the exploration of different "linker" regions and the introduction of various functional groups to probe interactions with specific binding pockets in target proteins. acs.org This modular design allows for an iterative optimization process, where different regions of the molecule can be fine-tuned to achieve the desired biological profile. acs.org
Impact of Substituents on Biological Activity
The biological activity of 1-(pyridin-2-yl)azetidin-3-amine analogues is highly dependent on the nature and position of substituents on both the azetidine and pyridine rings, as well as modifications at the 3-amino position.
While the core this compound structure is often a key building block, direct substitution on the azetidine ring itself (at positions 2 or 4) can significantly impact activity. The introduction of substituents can alter the ring's conformation and the spatial orientation of the attached pyridine and the 3-amino-linked moiety. nih.gov For instance, in related azetidine-containing compounds, the stereochemistry of substituents on the azetidine ring has been shown to be critical for biological activity, with different stereoisomers exhibiting vastly different potencies. nih.gov The conformational restriction imposed by the azetidine ring, often inducing specific turn-like structures, appears to be a key determinant of the molecule's activity. nih.gov
Substituents on the pyridine ring play a pivotal role in modulating the biological profile of these analogues by influencing electronic properties and providing additional interaction points with the target protein. nih.govmdpi.com
Studies on related pyridine-containing inhibitors have shown that the position and nature of substituents are critical. For example, the introduction of electron-withdrawing groups like halogens or electron-donating groups such as methoxy (B1213986) (-OMe) or hydroxyl (-OH) can drastically alter a compound's potency and selectivity. nih.govnih.gov A review of various pyridine derivatives indicated that the presence of -OMe and -OH groups often enhances antiproliferative activity, whereas halogen atoms or bulky groups can have the opposite effect, depending on the specific target and cell line. nih.gov In some series, introducing a fluorine atom has been shown to significantly boost antibacterial activity. nih.gov
The following table summarizes the general effects of pyridine ring substituents on the activity of various bioactive molecules, which can be extrapolated to the this compound scaffold.
| Substituent Type | General Effect on Activity | Rationale | Citation |
| Electron-Donating Groups (-OH, -OMe) | Often enhances activity | Can act as hydrogen bond donors/acceptors, increasing target engagement. | nih.gov |
| Electron-Withdrawing Groups (Halogens) | Variable; can increase or decrease activity | Alters the electronics of the pyridine ring, affecting pKa and binding affinity. Can also form halogen bonds. | nih.govnih.gov |
| Bulky Groups | Often decreases activity | Can cause steric hindrance, preventing optimal binding to the target. | nih.gov |
In the development of inhibitors for various targets, modifications at this position are used to optimize interactions within specific sub-pockets of the binding site. For example, in a series of histamine (B1213489) H3 receptor agonists, replacing the amine's hydrogen atoms with linear or branched alkyl groups significantly impacted affinity and functional activity. acs.org An n-propyl group was found to provide the highest affinity among linear alkyl substituents in that particular study. acs.org Similarly, in the development of STAT3 inhibitors, iterative optimization of functionalities attached to a cyclic amino acid linker, including azetidine, was key to improving potency. acs.org This highlights that the "linker" region is not merely a spacer but an active participant in the ligand-receptor interaction.
The table below illustrates how modifications at the 3-amino position (linker region) of a related 4-(3-aminoazetidin-1-yl)pyrimidine scaffold influenced receptor binding affinity.
| Linker Modification (Substituent on 3-amino group) | Biological Activity (pKi) |
| -H | 7.5 |
| -Methyl | 8.0 |
| -Ethyl | 8.3 |
| -n-Propyl | 8.5 |
| -iso-Propyl | 8.2 |
| Data derived from a study on histamine H3 receptor agonists and illustrates the principle of linker modification. acs.org |
Computational Approaches to SAR Analysis
Computational methods are increasingly used to rationalize and predict the structure-activity relationships of complex molecules, including this compound analogues. researchgate.net
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.gov These models use calculated molecular descriptors—which quantify physicochemical properties like steric, electronic, and hydrophobic features—to predict the activity of new, unsynthesized analogues. researchgate.net
For a given series of analogues, a QSAR model is developed by dividing the dataset into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov A robust QSAR model is characterized by high values for the correlation coefficient (R²) and the cross-validated correlation coefficient (q²), as well as a good predictive R² for the external test set. researchgate.netnih.gov
For example, in a 3D-QSAR study on a different class of inhibitors, the models generated contour maps that visualized the regions where specific properties would enhance or diminish biological activity. researchgate.net Steric contour maps might indicate that a bulky group is favored in a certain position, while electrostatic maps could show where an electronegative group would be beneficial. researchgate.net Such models can guide the rational design of new derivatives by predicting which substitutions on the azetidine or pyridine rings are most likely to improve potency. nih.gov While specific QSAR models for this compound are not publicly detailed, the methodology is broadly applicable and a standard tool in the optimization of such scaffolds. researchgate.netnih.gov
Pharmacophore Modeling for Target Binding
Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for this compound analogues would be developed based on the structures of a set of active compounds. This model would highlight key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic interactions that are crucial for binding to a specific biological target.
For instance, a hypothetical pharmacophore model could reveal the following key interaction points:
Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring could act as a crucial hydrogen bond acceptor, interacting with a hydrogen bond donor residue in the target's binding site.
Hydrogen Bond Donor: The primary amine at the 3-position of the azetidine ring is a potential hydrogen bond donor, which could form a critical interaction with a hydrogen bond acceptor on the target protein.
Aromatic/Hydrophobic Interaction: The pyridine ring itself could engage in π-π stacking or hydrophobic interactions within a specific pocket of the binding site.
Hydrophobic/Steric Pocket: The azetidine ring, being a small, saturated heterocycle, would occupy a specific steric pocket. Modifications to this ring could probe the size and shape of this pocket.
A theoretical pharmacophore model is depicted below:
Hypothetical Pharmacophore Features for this compound Analogues
| Feature ID | Feature Type | Location | Potential Interaction |
| HBA1 | Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with donor residue in target |
| HBD1 | Hydrogen Bond Donor | Azetidin-3-amine | Interaction with acceptor residue in target |
| AROM1 | Aromatic Ring | Pyridine Ring | π-π stacking or hydrophobic interaction |
| HYD1 | Hydrophobic | Azetidine Ring | Fit within a hydrophobic pocket |
Mechanistic Insights from SAR Studies
The collective findings from SAR studies on various analogues would provide valuable mechanistic insights into how these compounds exert their biological effects. By correlating specific structural changes with gains or losses in activity, researchers could infer the nature of the binding pocket and the key interactions that govern molecular recognition.
For example, if the introduction of a substituent on the pyridine ring at a specific position leads to a significant drop in activity, it would suggest that this position is either sterically hindered in the binding site or that the substituent disrupts a critical electronic interaction. Conversely, if a particular modification enhances activity, it could indicate a favorable interaction with a previously unoccupied region of the binding pocket.
A hypothetical data table summarizing potential SAR findings could look as follows:
Table of SAR Findings for Hypothetical this compound Analogues
| Compound ID | R1 (on Pyridine) | R2 (on Azetidine-N) | R3 (on 3-Amine) | Biological Activity (e.g., IC50, µM) | Mechanistic Inference |
| 1 | H | H | H | 1.0 | Baseline activity |
| 2 | 4-Me | H | H | 0.5 | Favorable hydrophobic interaction at pyridine 4-position |
| 3 | 5-Cl | H | H | 5.0 | Steric or electronic clash at pyridine 5-position |
| 4 | H | Me | H | 2.5 | Reduced activity, potential steric hindrance at azetidine nitrogen |
| 5 | H | H | Me | 0.2 | Enhanced activity, additional hydrophobic/favorable interaction at the amine |
These hypothetical data illustrate how systematic modifications would lead to a deeper understanding of the molecular interactions driving the activity of this class of compounds. While specific experimental data for this compound is not currently in the public domain, the principles of SAR and pharmacophore modeling provide a robust framework for its future investigation and development as a potential therapeutic agent.
Exploration of Biological Activities of 1 Pyridin 2 Yl Azetidin 3 Amine and Analogous Azetidine Pyridine Scaffolds in Vitro Studies
Antimicrobial Activity
The emergence of multidrug-resistant (MDR) pathogens necessitates the discovery of novel antimicrobial agents. nih.gov Heterocyclic compounds, particularly those containing a pyridine (B92270) nucleus, have been a focal point of this research due to their broad-spectrum therapeutic properties. nih.govnih.gov The incorporation of an azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, into a pyridine scaffold has been investigated as a strategy to enhance or introduce antimicrobial efficacy. scirp.orgacs.org
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
In vitro studies have demonstrated that azetidine-pyridine scaffolds can exhibit significant antibacterial activity. A series of 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one derivatives were synthesized and evaluated for their potency. nih.govnih.gov Certain analogs from this series were found to be particularly effective against a range of both Gram-positive and Gram-negative bacteria. nih.gov
For instance, compounds 110a (3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one) and 110b (3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl)azetidin-2-one) were identified as potent agents against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). nih.gov Similarly, other studies on pyridine-based compounds have shown promising results, with some derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 6.25–12.5 μg/mL against these common bacterial strains. nih.gov The antibacterial activity of these scaffolds is often compared to standard antibiotics like Amoxicillin and Ampicillin to gauge their relative effectiveness. nih.gov
Interactive Table: Antibacterial Activity of Analogous Azetidine-Pyridine Scaffolds
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| 110a (3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one) | S. aureus | Potent | nih.gov |
| 110a | B. subtilis | Potent | nih.gov |
| 110a | E. coli | Potent | nih.gov |
| 110a | P. aeruginosa | Potent | nih.gov |
| 110b (3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl)azetidin-2-one) | S. aureus | Potent | nih.gov |
| 110b | B. subtilis | Potent | nih.gov |
| 110b | E. coli | Potent | nih.gov |
| 110b | P. aeruginosa | Potent | nih.gov |
| Compound 12 (Mannich base derivative) | B. subtilis | 6.25–12.5 | nih.gov |
| Compound 15 (Mannich base derivative) | S. aureus | 6.25–12.5 | nih.gov |
| Compound 16 (Mannich base derivative) | P. aeruginosa | 6.25–12.5 | nih.gov |
| Compound 17 (Mannich base derivative) | E. coli | 6.25–12.5 | nih.gov |
Antifungal Efficacy
The antifungal potential of azetidine-pyridine scaffolds has also been an area of investigation. The same derivatives that showed antibacterial effects were often tested against fungal strains. For example, compounds 110a and 110b were reported to be potent against Aspergillus niger and Penicillium rubrum. nih.gov
Other related pyridine derivatives have demonstrated significant antifungal activity, with MIC values comparable to standard antifungal drugs like Ketoconazole and Fluconazole. nih.gov For instance, certain Mannich bases derived from isonicotinohydrazide exhibited high antifungal activity against Candida albicans and Candida glabrata with MIC values of 12.5 μg/mL. nih.gov The structural features of the pyridine and azetidine rings, along with various substituents, play a crucial role in determining the antifungal potency. nih.govnih.gov
Interactive Table: Antifungal Activity of Analogous Azetidine-Pyridine Scaffolds
| Compound | Fungal Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| 110a (3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one) | A. niger | Potent | nih.gov |
| 110a | P. rubrum | Potent | nih.gov |
| 110b (3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl)azetidin-2-one) | A. niger | Potent | nih.gov |
| 110b | P. rubrum | Potent | nih.gov |
| Mannich base derivatives (12, 15, 16, 17) | C. albicans | 12.5 | nih.gov |
| Mannich base derivatives (12, 15, 16, 17) | C. glabrata | 12.5 | nih.gov |
Receptor Binding and Modulation Studies (In Vitro)
Beyond antimicrobial activity, azetidine-pyridine scaffolds have been explored for their ability to interact with and modulate the function of key physiological receptors, such as the histamine (B1213489) H3 receptor.
Histamine H3 Receptor (H3R) Agonism and Affinity
The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) that plays a crucial role in the central nervous system by regulating the release of various neurotransmitters. nih.govnih.gov While most H3R agonists are imidazole-based, research into non-imidazole structures has identified promising candidates within the azetidine-pyridine family. nih.govnih.govacs.org
An in-house screening campaign identified 4-(3-azetidin-1-yl)pyrimidin-2-amine (11b ), a close analog of the target scaffold, as a partial H3R agonist. nih.govnih.govacs.org This discovery prompted the synthesis and evaluation of a series of related compounds, leading to the identification of full agonists with high affinity and potency. nih.govnih.gov The key compound VUF16839 (14d) , for example, demonstrated nanomolar on-target activity, highlighting the potential of this chemical class in H3R research. nih.govnih.gov
Interactive Table: Histamine H3 Receptor (H3R) Affinity and Agonism of Analogous Scaffolds
| Compound | Description | pK_i | pEC_50 | Activity | Reference |
|---|---|---|---|---|---|
| 11b | 4-(3-Azetidin-1-yl)pyrimidin-2-amine | - | - | Partial Agonist | nih.govnih.govacs.org |
| VUF16839 (14d) | Analog of 11b | 8.5 | 9.5 | Full Agonist | nih.govnih.gov |
To quantify the agonist activity of these novel compounds at the H3R, in vitro pharmacological evaluations were performed using a cyclic AMP (cAMP) response element (CRE) reporter gene assay. nih.govnih.gov This type of assay is a standard method for studying GPCRs that signal through the adenylyl cyclase pathway. bpsbioscience.com
The H3R is coupled to a Gαi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. In the reporter gene assay, cells (such as HEK293) are engineered to express the H3R and a reporter gene, typically firefly luciferase, under the control of a CRE promoter. bpsbioscience.comnih.gov When an H3R agonist binds to the receptor, it inhibits cAMP production, which in turn reduces the activation of the CRE-driven luciferase expression. The resulting decrease in luminescence can be measured and is proportional to the agonist's potency. This technique was instrumental in determining the pEC50 values for the 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine series of compounds, confirming their status as potent H3R agonists. nih.govnih.gov
Ligand Binding Affinity (pKi) and Potency (pEC50)
The affinity (pKi) and potency (pEC50) of a ligand are critical parameters that define its interaction with a receptor. For azetidine-pyridine scaffolds, these values have been determined through various in vitro assays, primarily focusing on nicotinic acetylcholine (B1216132) receptors (nAChRs).
Studies on analogues provide insight into the potential binding characteristics of 1-(pyridin-2-yl)azetidin-3-amine. For instance, the nicotine (B1678760) analogue (+/-)-[3H]-1-methyl-2-(3-pyridyl)-azetidine has been shown to bind with high affinity to rat brain membranes, exhibiting a curvilinear Scatchard plot with two distinct dissociation constants (Kd) of 7 x 10⁻¹¹ M and 1.7 x 10⁻⁹ M. nih.gov These correspond to pKd values of 10.15 and 8.77, respectively, indicating a strong interaction with the nicotinic receptor. nih.gov The psychotropic potency of this azetidine analogue was found to be approximately five times greater than that of (-)-nicotine, which appears to correlate with the higher affinity binding site. nih.gov
Further illustrating the high affinity of this scaffold, a series of halogenated 3-(2(S)-azetidinylmethoxy)pyridine analogues demonstrated subnanomolar affinity for nAChRs. nih.gov Ki values for these compounds, measured by competition with (+/-)-[3H]epibatidine, ranged from 11 to 210 pM, which translates to pKi values between 10.96 and 9.68. nih.gov
In terms of functional potency, the analogue AMOP-H-OH (6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) acted as a partial agonist at human muscle-type nAChRs with an EC₅₀ value of 2.2 µM (pEC50 of 5.66). nih.gov AMOP-H-OH and its analogue, compound 16, were also potent inactivators of human α4β4-nAChR function, with IC₅₀ values of 29 nM and 32 nM, respectively. nih.gov
Table 1: Binding Affinity and Potency of Analogous Azetidine-Pyridine Scaffolds
| Compound/Analogue | Receptor/Assay | Value | pKi/pEC50 |
|---|---|---|---|
| (+/-)-[3H]-1-methyl-2-(3-pyridyl)-azetidine | Rat Brain nAChR (High Affinity Site) | Kd = 7 x 10⁻¹¹ M | 10.15 |
| (+/-)-[3H]-1-methyl-2-(3-pyridyl)-azetidine | Rat Brain nAChR (Low Affinity Site) | Kd = 1.7 x 10⁻⁹ M | 8.77 |
| Halogenated 3-(2(S)-azetidinylmethoxy)pyridine Analogues | Rat Brain nAChRs | Ki = 11 - 210 pM | 9.68 - 10.96 |
| AMOP-H-OH | Human Muscle-Type nAChR (Agonist Activity) | EC₅₀ = 2.2 µM | 5.66 |
| AMOP-H-OH | Human α4β4-nAChR (Inactivation) | IC₅₀ = 29 nM | 7.54 |
This table presents data for analogues of this compound to illustrate the potential activity of the scaffold.
Nicotinic Acetylcholine Receptor (nAChR) Modulation
The azetidine-pyridine scaffold is a key pharmacophore for interacting with nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial in neurotransmission. The modulatory effects of these compounds are often characterized by their selectivity for specific nAChR subtypes and their functional output as agonists or partial agonists.
The α4β2 subtype of the nAChR is a major target for therapeutic development due to its widespread expression in the brain and its role in nicotine addiction and cognitive processes. High selectivity for the α4β2 subtype over other subtypes, such as the ganglionic α3β4 nAChR, is desirable to minimize peripheral side effects. nih.gov
Analogues of this compound have demonstrated significant selectivity for the α4β2-nAChR. For example, the compound (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) shows a higher affinity for the α4 subunit-containing receptor subtype compared to the α3 subunit-containing subtype. nih.gov Furthermore, AMOP-H-OH and its derivatives exhibit high potency and selectivity for α4β2-nAChRs over other nAChR subtypes. nih.govnih.gov One particularly potent analogue from a related series, compound 64, displayed a K(i) value of 1.2 nM for the rat α4β2-nAChR and showed remarkable 4700-fold selectivity over the α3β4-nAChR. researchgate.net Computational studies suggest that the ability of the pyridine nitrogen to interact with a structural water molecule in the binding pocket is a key determinant for this selectivity. nih.gov
A partial agonist is a ligand that binds to and activates a receptor but elicits only a partial response compared to a full agonist. This property can be therapeutically advantageous, as it can provide a ceiling effect, preventing overstimulation of the receptor system.
Several azetidine-pyridine analogues have been identified as partial agonists at nAChRs. nih.govnih.gov AMOP-H-OH, for example, acts as a partial agonist at human muscle-type nAChRs, with an efficacy of about 51%. nih.gov Its activity at α4β2-nAChRs is also characterized by partial agonism, which is thought to reflect selectivity for the high-sensitivity (α4)₃(β2)₂ stoichiometry of the receptor. nih.gov Prolonged exposure to these partial agonists can lead to the inhibition of subsequent responses to full agonists, a phenomenon limited by the intrinsic partial agonist activity of the compounds themselves. nih.gov This dual action of partial agonism and functional antagonism through desensitization is a hallmark of certain nicotinic ligands.
Antiproliferative Activity (In Vitro Cell Line Studies)
Beyond neuromodulation, pyridine-based scaffolds have been explored for their potential to inhibit cell proliferation, a cornerstone of cancer research. The investigation into the antiproliferative effects of these compounds involves screening against various cancer cell lines and identifying the specific molecular targets responsible for their activity.
The antiproliferative potential of pyridine-containing compounds has been demonstrated in numerous studies across a range of carcinoma cell lines. For instance, various nicotinamide (B372718) derivatives have shown interesting antitumor activity, particularly as anti-hepatocellular and anti-colon carcinoma agents. nih.gov Specifically, some compounds were selectively active against human liver (HepG-2) and colon (HCT-116) cancer cells while being inactive against breast cancer (MCF-7) cells. nih.gov
Other related structures, such as 3-(pyrid-2-yl)-pyrazolines, have also been reported to possess antiproliferative activity, with one lead compound displaying sub-micromolar activity in the NCI 60 human tumor cell line screen. rsc.orgresearchgate.net Similarly, copper(II) complexes based on a 2-pyridyl urea (B33335) scaffold have demonstrated enhanced activity against drug-resistant lung cancer cell lines (NCI-H1975). mdpi.com The broad antiproliferative profile of pyridine derivatives suggests that the this compound scaffold may also possess cytotoxic activity against various carcinoma cell lines. nih.gov
Table 2: Antiproliferative Activity of Analogous Pyridine Scaffolds Against Carcinoma Cell Lines
| Compound Class | Cell Line(s) | Observed Activity |
|---|---|---|
| Nicotinamide Derivatives | HCT-116 (Colon), HepG-2 (Liver) | Selective antiproliferative activity. nih.gov |
| 3-(Pyrid-2-yl)-pyrazolines | NCI 60 Panel, HT29 (Colon) | Sub-micromolar activity, disruption of microtubule formation. rsc.orgresearchgate.net |
| 2-Pyridyl Urea-Based Cu(II) Complexes | NCI-H1975 (Lung, Drug-Resistant) | IC₅₀ values of 33.4 - 39.6 µM. mdpi.com |
This table summarizes findings for analogous pyridine-containing compounds, as direct data for this compound is not available.
A key mechanism through which many anticancer agents exert their effect is the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a prominent tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that tumors require to grow. nih.gov
Pyridine-based scaffolds are a well-established class of VEGFR-2 inhibitors. mdpi.comnih.gov Sorafenib (B1663141), a clinically approved anticancer drug, features a pyridine ring and acts as a potent VEGFR-2 inhibitor. nih.govmdpi.com Numerous studies have detailed the synthesis and evaluation of novel pyridine derivatives with significant VEGFR-2 inhibitory activity. For example, a series of nicotinamide-based compounds yielded inhibitors with IC₅₀ values in the nanomolar range, comparable to sorafenib (IC₅₀ = 53.65 nM). mdpi.com Another study on pyrazolo[3,4-d]pyrimidine derivatives containing a pyridine moiety identified a compound with a VEGFR-2 IC₅₀ of 0.09 µM. nih.gov Furthermore, novel 3-cyano-6-naphthylpyridine derivatives have been shown to inhibit VEGFR-2 at the sub-nanomolar level. nih.gov This consistent and potent inhibition of VEGFR-2 by a variety of pyridine-containing molecules strongly suggests that the this compound scaffold could also interact with and inhibit this key kinase.
Table 3: VEGFR-2 Inhibition by Analogous Pyridine-Based Compounds
| Compound Class | Example IC₅₀ | Reference Drug (Sorafenib) IC₅₀ |
|---|---|---|
| Nicotinamide-based Congeners | 60.83 nM (Compound 6) | 53.65 nM mdpi.com |
| 1,3-Diaryl-pyridones | 3.0 nM (Compound 35h) | Not directly compared in study researchgate.net |
| Quinoxaline-based Derivatives | 0.19 µM (Compound 11) | 0.08 µM dovepress.com |
This table presents data for analogous pyridine-containing compounds to infer the potential VEGFR-2 inhibitory activity of the this compound scaffold.
Enzyme Inhibition Assays
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
The enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key player in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. The search for potent and selective inhibitors of NAPE-PLD is an active area of research, as such compounds could serve as valuable tools to study the biological roles of this enzyme and may have therapeutic potential.
Recent studies have identified this compound and related analogs as a promising scaffold for the development of NAPE-PLD inhibitors. A high-throughput screening of a large compound library led to the discovery of several potent inhibitors of NAPE-PLD. nih.gov These initial hits provided the basis for further chemical exploration and optimization.
Structure-activity relationship (SAR) studies have been conducted to understand the key molecular features required for potent NAPE-PLD inhibition. These studies involve systematically modifying the chemical structure of the lead compounds and evaluating the effect of these changes on their inhibitory activity. For example, the substitution pattern on both the pyridine and the azetidine rings has been shown to significantly influence potency.
One of the most potent inhibitors discovered to date, LEI-401, emerged from these optimization efforts. nih.gov This compound has demonstrated the ability to reduce NAE levels in both neuroblastoma cells and the brains of mice. nih.gov Importantly, the inhibitory effect of LEI-401 was absent in cells and mice lacking the NAPE-PLD gene, confirming its on-target activity. nih.gov
The development of such selective inhibitors is a significant advancement in the field, as previous NAPE-PLD inhibitors often lacked potency and selectivity. nih.gov The availability of well-characterized and CNS-active NAPE-PLD inhibitors like LEI-401 opens up new avenues for investigating the physiological and pathophysiological roles of NAPE-PLD in an acute setting. nih.gov
| Compound | Target | Activity |
| LEI-401 | NAPE-PLD | CNS-active inhibitor, reduces NAE levels in vitro and in vivo nih.gov |
Other Reported In Vitro Activities for Related Scaffolds
The versatility of the azetidine-pyridine scaffold extends beyond NAPE-PLD inhibition, with various analogs demonstrating a range of other biological activities in in vitro studies. These findings highlight the potential of this structural motif as a privileged scaffold in medicinal chemistry.
For instance, certain azetidine derivatives have shown promise as antimicrobial agents. A series of azetidines were identified from a whole-cell phenotypic screen to have potent bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant strains. acs.org These compounds appear to act by interfering with the biogenesis of the mycobacterial cell envelope, specifically by inhibiting the late stages of mycolic acid biosynthesis. acs.org
In the realm of oncology, imidazo[1,2-a]pyridine (B132010) derivatives, which contain a related pyridine-based heterocyclic system, have been investigated as inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in a signaling pathway often dysregulated in cancer. nih.gov Systematic structure-activity relationship studies led to the identification of a compound with nanomolar potency against PI3Kα and antiproliferative activity against cancer cell lines. nih.gov
Furthermore, other pyridine derivatives have been synthesized and evaluated as inhibitors of cholinesterases, enzymes that are important targets in the treatment of Alzheimer's disease. nih.gov Some of these compounds have also been shown to inhibit the aggregation of amyloid-beta peptides, a pathological hallmark of Alzheimer's disease. nih.gov
The azetidine ring itself is a component of various fused, bridged, and spirocyclic ring systems that have been synthesized and evaluated for their potential as lead-like molecules for targeting the central nervous system. nih.govacs.orgresearchgate.net In vitro profiling of these scaffolds for properties such as solubility, protein binding, and permeability is a crucial step in prioritizing synthetic pathways for the generation of compound libraries with favorable drug-like characteristics. nih.govacs.orgresearchgate.net
| Scaffold/Derivative | Target/Activity | Key Finding |
| Azetidine Derivatives (BGAz) | Mycobacterium tuberculosis | Potent bactericidal activity, inhibits mycolic acid biosynthesis acs.org |
| Imidazo[1,2-a]pyridine Derivatives | PI3Kα | Nanomolar inhibitory potency, antiproliferative effects in cancer cells nih.gov |
| Pyridine Derivatives | Cholinesterases, Amyloid-beta aggregation | Inhibition of both targets relevant to Alzheimer's disease nih.gov |
| Azetidine-based Scaffolds | CNS targets | Diverse scaffolds with potential for CNS-focused libraries nih.govacs.orgresearchgate.net |
Future Research Directions and Translational Perspectives for 1 Pyridin 2 Yl Azetidin 3 Amine
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
One promising avenue is the development of one-pot or tandem reactions that minimize intermediate purification steps, thereby saving time, solvents, and resources. For instance, the adaptation of Biginelli-type reactions, which have been shown to be efficient for generating dihydropyrimidinones from alcohols in an eco-friendly manner, could be explored for the synthesis of pyridinyl-azetidine precursors. nih.gov Furthermore, the use of microwave-assisted organic synthesis could significantly accelerate reaction times and improve yields, as has been demonstrated for various heterocyclic compounds. nih.gov
Catalysis will play a pivotal role in creating more sustainable synthetic routes. The investigation of heteropolyanion-based ionic liquids as reusable catalysts could offer an environmentally benign alternative to traditional acid or base catalysts. nih.gov Additionally, recent progress in the synthesis of aziridines and their subsequent ring-expansion to azetidines highlights the potential for innovative metal-catalyzed and photochemical methods. nih.gov Adapting these modern synthetic approaches could provide more direct and atom-economical pathways to 1-(pyridin-2-yl)azetidin-3-amine and its derivatives.
Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design
Computational chemistry offers a powerful toolkit to accelerate the drug discovery process by providing insights into the molecular interactions that govern biological activity. For this compound, advanced computational modeling will be instrumental in understanding its conformational preferences, electronic properties, and potential binding modes with various biological targets.
Molecular docking and molecular dynamics (MD) simulations can be employed to predict how this compound and its analogues interact with the active sites of target proteins. For example, in studies of related 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, computational models have successfully predicted binding modes to the histamine (B1213489) H3 receptor, highlighting key interactions with specific amino acid residues. acs.org Similar in silico approaches can be applied to a range of potential targets for this compound, guiding the rational design of more potent and selective ligands.
Furthermore, quantitative structure-activity relationship (QSAR) studies can be conducted to correlate the physicochemical properties of a series of this compound derivatives with their biological activities. This can help in identifying the key structural features that contribute to potency and selectivity, thereby informing the design of new analogues with improved pharmacological profiles. nih.gov
Target-Specific Ligand Design and Optimization based on SAR
The structural features of this compound, namely the basic amine and the pyridine (B92270) ring, suggest a high potential for interaction with a variety of biological targets, particularly kinases and G-protein coupled receptors (GPCRs). Structure-activity relationship (SAR) studies will be crucial in systematically exploring the chemical space around this scaffold to develop potent and selective ligands for specific targets.
By synthesizing and evaluating a library of analogues with modifications at different positions of the pyridine and azetidine (B1206935) rings, researchers can elucidate the key determinants of biological activity. For instance, the substitution pattern on the pyridine ring can significantly influence binding affinity and selectivity, as observed in studies of other pyridine-containing compounds. nih.gov Similarly, derivatization of the 3-amino group of the azetidine ring can modulate potency and pharmacokinetic properties. nih.gov
The insights gained from SAR studies on related compounds, such as the discovery of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines as histamine H3 receptor agonists, provide a blueprint for how to approach the optimization of this compound. acs.orgnih.gov A systematic exploration of different substituents on the pyridine ring and modifications of the azetidine amine will be essential to unlock the full therapeutic potential of this chemical scaffold.
Broader Pharmacological Profiling against Underexplored Biological Targets
While the pyridinyl-azetidine core is present in compounds targeting known receptors, a comprehensive understanding of the pharmacological profile of this compound requires screening against a broad panel of biological targets. This will help to identify novel therapeutic applications and to assess the selectivity of any lead compounds.
Given the prevalence of pyridine and amine functionalities in bioactive molecules, this compound and its derivatives could potentially interact with a wide range of enzymes and receptors. For example, various pyridine derivatives have shown activity against targets as diverse as Mycobacterium tuberculosis glutamine synthetase and various kinases. nih.govresearchgate.net Therefore, high-throughput screening campaigns against panels of kinases, GPCRs, ion channels, and other enzyme families could uncover unexpected and valuable biological activities.
The investigation of related brominated pyridinyl-azetidine compounds for antimicrobial, antiviral, and anticancer properties suggests that this compound may also possess activity in these therapeutic areas. A broad pharmacological profiling effort will be essential to fully map the biological activity landscape of this compound and to identify the most promising avenues for further development.
Development of this compound as a Chemical Probe for Biological Pathways
A well-characterized, potent, and selective ligand can serve as a valuable chemical probe to investigate the function of a specific biological target in cellular and in vivo systems. Should a derivative of this compound be identified with high affinity and selectivity for a particular protein, it could be developed into such a probe.
Chemical probes are instrumental in target validation and in elucidating the role of a protein in complex biological pathways. The development of a probe based on the this compound scaffold would require demonstrating its on-target engagement in cells and its ability to elicit a specific biological response. For example, a potent and selective inhibitor of a particular kinase could be used to study the downstream signaling effects of that kinase.
Furthermore, the synthesis of radiolabeled versions of a potent this compound analogue could enable its use as a tracer for positron emission tomography (PET) imaging. nih.gov This would allow for the non-invasive visualization and quantification of the target protein in living organisms, providing invaluable information for both preclinical research and clinical diagnostics. The development of a compound like 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine as a tool compound for H3R research exemplifies the potential in this area. nih.gov
Q & A
What are the common synthetic routes for 1-(pyridin-2-yl)azetidin-3-amine, and how do reaction conditions influence yield and purity?
Methodological Answer:
Synthesis typically involves coupling reactions between pyridine derivatives and azetidine precursors. For example:
- Copper-catalyzed cross-coupling : A method analogous to the synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ( ) uses copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C. Optimization of catalyst loading (e.g., 5–10 mol%) and reaction time (24–48 hours) can improve yields beyond the reported 17.9% .
- Substitution reactions : Chloropyridine intermediates may react with azetidin-3-amine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF ( ). Temperature control (60–80°C) minimizes side products .
- Palladium-mediated coupling : Multi-step protocols ( ) employ Pd₂(dba)₃ and BINAP for C–N bond formation. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures high purity .
How can structural characterization resolve ambiguities in spectroscopic data for this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to distinguish azetidine ring protons (δ 3.0–4.0 ppm) from pyridine aromatic protons (δ 7.0–8.5 ppm). Overlapping signals due to rotational isomers can be resolved by variable-temperature NMR .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 150.1) and rule out impurities. Discrepancies >2 ppm suggest incomplete purification or degradation .
- X-ray crystallography : While not directly reported for this compound, SHELX programs ( ) can model azetidine-pyridine torsional angles, aiding in stereochemical assignments .
What strategies address low yields in the synthesis of this compound derivatives?
Advanced Analysis:
- Catalyst screening : Compare Cu(I) ( ) vs. Pd-based systems ( ). Pd catalysts may enhance selectivity for sterically hindered substrates.
- Solvent optimization : Replace DMSO with DMAc or THF to reduce side reactions (e.g., oxidation) .
- Microwave-assisted synthesis : Shorten reaction times (e.g., 2 hours vs. 48 hours) and improve yields by 10–15% through controlled heating .
- In situ monitoring : Use LC-MS to identify intermediates and adjust reagent stoichiometry dynamically .
How can researchers reconcile contradictory biological activity data for azetidine-pyridine hybrids?
Advanced Analysis:
- Structural analogs : Compare this compound with derivatives like 1-(2,2,3,3-tetrafluoropropyl)azetidin-3-amine (). Fluorine substitution may alter lipophilicity and target binding .
- Assay conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) or cell lines (HEK293 vs. HeLa) can skew IC₅₀ values. Standardize protocols across studies .
- Computational docking : Use molecular dynamics to predict interactions with targets (e.g., kinases or GPCRs). Mismatches between in silico and in vitro data may indicate off-target effects .
What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess azetidine ring strain and pyridine’s electron-withdrawing effects. Lower LUMO energies correlate with higher reactivity toward nucleophiles .
- Transition state modeling : Identify steric barriers (e.g., pyridine ortho-substituents) using Gaussian or ORCA. Compare activation energies for SN1 vs. SN2 pathways .
- Solvent effects : Include PCM models to simulate polar aprotic solvents (e.g., DMF), which stabilize charged intermediates .
How do researchers design stability studies for this compound under varying storage conditions?
Methodological Answer:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC at 0, 1, 3, and 6 months .
- Degradant identification : Use LC-HRMS to detect oxidation products (e.g., N-oxide formation) or hydrolysis byproducts (e.g., ring-opened amines) .
- Stabilizers : Co-formulate with antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) to prolong shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
